molecular formula C16H13NO2S B4250836 1-[4-(methylsulfonyl)phenyl]isoquinoline

1-[4-(methylsulfonyl)phenyl]isoquinoline

Cat. No.: B4250836
M. Wt: 283.3 g/mol
InChI Key: MAPUWRGGPLLMBC-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)phenyl]isoquinoline is a heterocyclic compound featuring an isoquinoline scaffold substituted at the 1-position with a phenyl group bearing a methylsulfonyl (-SO₂CH₃) moiety.

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-20(18,19)14-8-6-13(7-9-14)16-15-5-3-2-4-12(15)10-11-17-16/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPUWRGGPLLMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-[4-(methylsulfonyl)phenyl]isoquinoline and its analogs:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties
1-[4-(Methylsulfonyl)phenyl]isoquinoline -SO₂CH₃ (para) C₁₆H₁₃NO₂S 283.35 High polarity, electron-withdrawing effects
1-(4-Methoxyphenyl)isoquinoline -OCH₃ (para) C₁₆H₁₃NO 235.28 Electron-donating, lower solubility
1-(4-Aminophenyl)isoquinoline -NH₂ (para) C₁₅H₁₂N₂ 220.27 Strong electron-donating, basic character
5-(1,4-Diazepan-1-ylsulfonyl)-4-methyl-isoquinoline -SO₂-(diazepane) (position 5) C₁₅H₁₉N₃O₂S 305.40 Bulky substituent, potential for multi-target interactions
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride -SO₂Cl (position 5) C₁₀H₈Cl₂NO₂S 278.16 Reactive sulfonyl chloride, unstable in aqueous conditions
Key Observations:
  • Electronic Effects: The methylsulfonyl group in the target compound imparts strong electron-withdrawing properties, contrasting sharply with the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups in analogs.
  • Solubility: The sulfonyl group enhances water solubility compared to methoxy or amino analogs, which may improve bioavailability in drug design contexts .
  • Reactivity: Sulfonyl chlorides (e.g., 4-methylisoquinoline-5-sulfonyl chloride) are highly reactive intermediates, whereas methylsulfonyl phenyl derivatives are more stable, making the latter preferable for long-term applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(methylsulfonyl)phenyl]isoquinoline
Reactant of Route 2
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1-[4-(methylsulfonyl)phenyl]isoquinoline

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